An In-depth Technical Guide to the Chemical Properties of Tetrabromophenolphthalein Ethyl Ester
An In-depth Technical Guide to the Chemical Properties of Tetrabromophenolphthalein Ethyl Ester
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of reagents is paramount. Tetrabromophenolphthalein (B75775) ethyl ester (TBPE), a derivative of phenolphthalein, serves as a versatile tool in various analytical and biochemical applications. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and mechanisms of action, presented with the technical detail required for advanced research and development.
Core Chemical and Physical Properties
Tetrabromophenolphthalein ethyl ester is a yellow to red crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate | [3] |
| Synonyms | 3',3'',5',5''-Tetrabromophenolphthalein ethyl ester, TBPPE, Bromophthalein Magenta E | [3] |
| CAS Number | 1176-74-5 | [3] |
| Molecular Formula | C₂₂H₁₄Br₄O₄ | [3] |
| Molecular Weight | 661.96 g/mol | [4] |
| Appearance | Yellow to red powder/crystals | [1][2][3] |
| Melting Point | 210 °C (with decomposition) | |
| Solubility | Insoluble in water and ether.[5] Soluble in benzene (B151609) for crystallization.[2] The potassium salt is water-soluble.[6] | |
| Storage | Store in a dry, well-ventilated place, protected from light and air.[3] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the identity and purity of chemical compounds. Below is a summary of available spectroscopic data for Tetrabromophenolphthalein ethyl ester and its potassium salt.
| Spectrum Type | Data | Source(s) |
| ¹³C NMR | Spectrum available. | [3] |
| IR | Conforms to structure. An IR spectrum is available on the NIST WebBook. | [5][7] |
| UV-Vis (Potassium Salt) | λmax: 600-608 nm (in ethanol) | [5] |
Experimental Protocols
Synthesis of Tetrabromophenolphthalein Ethyl Ester
The synthesis of Tetrabromophenolphthalein ethyl ester is a well-documented multi-step process, typically starting from phenolphthalein. Two established methods are the Davis and Schuhmann method and a modified Chinese method, which offers improved yields.
This foundational four-stage process provides a reliable route to the synthesis of TBPE.
Step 1: Reduction of Phenolphthalein to Phenolphthalin (B1214455)
-
Reactants: Phenolphthalein, zinc dust, aqueous sodium hydroxide.
-
Procedure: The reactants are refluxed to produce phenolphthalin.
-
Yield: 77%[6]
Step 2: Esterification of Phenolphthalin
-
Reactants: Phenolphthalin, ethanol (B145695), dry hydrogen chloride gas.
-
Procedure: Phenolphthalin is treated with dry HCl gas in ethanol at room temperature for 72 hours.
-
Yield: 82.5%[6]
Step 3: Bromination of Phenolphthalin Ethyl Ester
-
Reactants: Phenolphthalin ethyl ester, elemental bromine, cold ethanol.
-
Procedure: The ester undergoes bromination in cold ethanol.
-
Yield: 84%[6]
Step 4: Oxidation and Salt Formation
-
Reactants: Tetrabromophenolphthalin ethyl ester, potassium ferricyanide (B76249), aqueous potassium hydroxide.
-
Procedure: The brominated ester is oxidized with potassium ferricyanide. Subsequent treatment with acetic acid yields the final product.
-
Overall Yield: Approximately 25% from phenolphthalein.[1]
This method introduces optimizations to improve the overall yield.
-
Reduction Step Optimization: The reduction time is extended to two hours, increasing the phenolphthalin yield to 96-100%.[6]
-
Optimized Esterification: Using ethanol saturated with HCl at 25°C for 72 hours results in a 93.5% yield of the phenolphthalin ethyl ester.[8]
-
Controlled Bromination: Bromine is added incrementally at 0°C to minimize side reactions, maintaining a high yield.[8]
-
Efficient Oxidation: Oxidation with potassium ferricyanide at 0°C for five minutes, followed by neutralization with acetic acid, increases the final product yield to 85%.[8]
Purification Protocol
-
Method: Crystallization from benzene.[2]
-
Procedure: The crude ester is dissolved in boiling benzene and allowed to cool, promoting the formation of crystals. The crystals are then collected, dried at 120°C, and kept under a vacuum.[1][2]
Analytical Methods
The purity of Tetrabromophenolphthalein ethyl ester can be assessed using a combination of spectroscopic and chromatographic techniques.
-
Infrared (IR) Spectroscopy: Confirms the structural integrity by identifying characteristic absorption bands, such as the ester carbonyl group (~1730 cm⁻¹).[6]
-
Spectrophotometry: Used for assay determination.[9]
Visualizations: Workflows and Mechanisms
To further elucidate the synthesis and application of Tetrabromophenolphthalein ethyl ester, the following diagrams are provided.
Tetrabromophenolphthalein ethyl ester is a highly sensitive chromogenic substrate used for the detection and quantification of esterase activity.[8] The compound is initially colorless but undergoes a dramatic color change to an intense blue-purple upon enzymatic hydrolysis.[8]
The reaction mechanism involves the cleavage of the ethyl ester bond by esterases, which liberates the intensely colored tetrabromophenolphthalein anion.[8] This property makes it an invaluable tool for in-gel zymography to visualize and characterize esterase isozymes, as well as for developing spectrophotometric and histochemical assays.[8]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. TETRABROMOPHENOLPHTHALEIN ETHYL ESTER | 1176-74-5 [chemicalbook.com]
- 3. Tetrabromophenolphthalein ethyl ester | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Tetrabromophenolphthalein Ethyl Ester, Potassium Salt, Indicator Grade 1 g | Buy Online [thermofisher.com]
- 6. Tetrabromophenolphthalein Ethyl Ester Potassium Salt | 62637-91-6 | Benchchem [benchchem.com]
- 7. Tetrabromophenolphthalein, ethyl ester [webbook.nist.gov]
- 8. Tetrabromophenolphthalein Ethyl Ester | RUO [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
